molecular formula C9H6F3NO B1330375 3-(Trifluoromethyl)phenoxyacetonitrile CAS No. 2145-31-5

3-(Trifluoromethyl)phenoxyacetonitrile

Cat. No.: B1330375
CAS No.: 2145-31-5
M. Wt: 201.14 g/mol
InChI Key: UGZFDPFADQHEMW-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)phenoxyacetonitrile (CAS 2145-31-5) is an organofluorine compound featuring a phenoxy group substituted with a trifluoromethyl (-CF₃) group and an acetonitrile (-CH₂CN) moiety. The trifluoromethyl group confers electron-withdrawing properties, enhancing its reactivity in nucleophilic substitutions and cross-coupling reactions. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, leveraging its ability to introduce both aromatic and nitrile functionalities into complex molecules .

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenoxy]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c10-9(11,12)7-2-1-3-8(6-7)14-5-4-13/h1-3,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZFDPFADQHEMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20175729
Record name 3-(Trifluoromethyl)phenoxyacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2145-31-5
Record name 3-(Trifluoromethyl)phenoxyacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002145315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Trifluoromethyl)phenoxyacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-(Trifluoromethyl)phenoxyacetonitrile typically involves the reaction of 3-(Trifluoromethyl)phenol with acetonitrile in the presence of a suitable base and catalyst. One common method involves the use of potassium carbonate as the base and copper(I) iodide as the catalyst under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)phenoxyacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Applications in Medicinal Chemistry

3-(Trifluoromethyl)phenoxyacetonitrile has been explored for its potential as a pharmaceutical intermediate. Its derivatives have shown promise in the development of novel drugs targeting various biological pathways.

Case Study: COX-2 Inhibitors

  • Research indicates that derivatives of this compound can act as effective inhibitors of Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory diseases and cancer . These compounds have been evaluated for their ability to selectively inhibit COX-2 over COX-1, minimizing side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Agrochemical Applications

The compound is also significant in the field of agrochemicals, where it serves as an active ingredient in herbicides and pesticides. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of agrochemical formulations.

Example: Herbicide Development

  • Studies have demonstrated that formulations containing this compound exhibit improved efficacy against a range of weeds while maintaining lower toxicity to crops . This selectivity is crucial for sustainable agricultural practices.

Material Science Applications

In material science, this compound is utilized in the development of advanced materials such as coatings and polymers. Its incorporation into materials can enhance properties like thermal stability and chemical resistance.

Data Table: Material Properties

PropertyValue
Thermal StabilityHigh
Chemical ResistanceExcellent
ApplicationCoatings, Polymers

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)phenoxyacetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Phenoxy vs. Benzyl Positioning: The phenoxy group in the target compound introduces an oxygen linker, enhancing steric accessibility compared to 3-(Trifluoromethyl)phenylacetonitrile, where the -CF₃ is directly attached to the benzene ring .
  • Electron-Donating vs. Withdrawing Groups : 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile combines a methoxy (-OCH₃, electron-donating) and -CF₃ (electron-withdrawing) group, creating a polarized aromatic system suitable for electrophilic substitutions . In contrast, 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile replaces -CF₃ with -OCF₃, further increasing electron withdrawal .
  • Chiral Centers : The racemic α-methoxy-α-CF₃ derivative () enables stereoselective synthesis, a critical feature in pharmaceutical manufacturing .

Biological Activity

3-(Trifluoromethyl)phenoxyacetonitrile (CAS No. 2145-31-5) is a compound of significant interest in medicinal and pharmaceutical chemistry due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a phenoxyacetonitrile moiety, which enhances its lipophilicity and stability. This structural configuration is crucial for its interaction with biological targets.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including proteins and enzymes. The trifluoromethyl group increases the compound's hydrophobic character, facilitating its binding to hydrophobic sites on biomolecules. This interaction can modulate various biochemical pathways, leading to diverse biological effects.

Biological Activities

Research has indicated several potential biological activities for this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacterial strains .
  • Pharmacological Applications : It is being explored for its role as an intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammatory pathways .
  • Enzymatic Interactions : The compound may act as a substrate for various enzymes, leading to the formation of biologically active derivatives through enzymatic modifications .

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3-(trifluoromethyl)phenol with acetonitrile under basic conditions, often using potassium carbonate as a base and copper(I) iodide as a catalyst. This method allows for high yields and purity, essential for further biological testing.

Case Studies and Research Findings

  • Study on Antimicrobial Properties : A study demonstrated that this compound showed significant antimicrobial activity against specific Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development .
  • Pharmacological Research : Investigations into the pharmacokinetic properties of this compound indicate that it may enhance the bioavailability of drugs when used as an intermediate in drug synthesis. Its lipophilic nature aids in permeating cellular membranes more effectively than less hydrophobic analogs .
  • Enzyme Interaction Studies : Research has shown that this compound can act as a substrate for cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites that possess distinct biological activities .

Comparative Analysis

To further understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
3-(Trifluoromethyl)phenylacetonitrileLacks phenoxy groupLimited compared to target compound
4-(Trifluoromethyl)phenoxyacetonitrileSimilar structure but different positionPotentially similar activity
2,2,2-TrifluoroacetophenoneDifferent functional groupsDifferent mechanism of action

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